Aplysiatoxin

Description

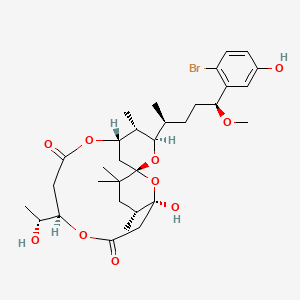

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H47BrO10 |

|---|---|

Molecular Weight |

671.6 g/mol |

IUPAC Name |

(1S,3R,4S,5S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione |

InChI |

InChI=1S/C32H47BrO10/c1-17(8-11-24(39-7)22-12-21(35)9-10-23(22)33)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26-,29+,31-,32-/m0/s1 |

InChI Key |

RHJPBGWFGOAEID-BEDNPZBZSA-N |

Isomeric SMILES |

C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C |

Canonical SMILES |

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |

Synonyms |

aplysiatoxin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery of Aplysiatoxin from Marine Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, isolation, biological activity, and experimental evaluation of aplysiatoxin, a potent bioactive compound originating from marine cyanobacteria. It is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and data presented for comparative analysis.

Introduction: The Rise of Marine Cyanobacteria as a Source of Bioactive Compounds

Marine cyanobacteria, often referred to as blue-green algae, are a prolific source of structurally diverse and biologically active secondary metabolites. These microorganisms have evolved complex biochemical pathways to produce compounds for defense, communication, and survival in competitive marine environments. Over the past few decades, interest in these natural products has surged within the scientific community, leading to the discovery of numerous compounds with significant potential for drug development, including toxins, anti-cancer agents, and anti-inflammatory molecules. Among these is this compound (ATX), a powerful toxin whose discovery has paved the way for a deeper understanding of key cellular signaling pathways.

Discovery and Isolation of this compound

This compound was first identified in the 1970s not from cyanobacteria, but from the sea hare Stylocheilus longicauda.[1] This marine mollusk was observed to cause skin inflammation, and investigation of its digestive glands led to the isolation of the causative agent, this compound.[1] Subsequent research revealed that the sea hare was not the producer of the toxin but rather accumulated it through its diet. The true source was traced back to the marine cyanobacteria on which it feeds.[1][2]

Several species of filamentous marine cyanobacteria are now known to produce this compound and its derivatives. These primarily include species from the genera Moorea (formerly Lyngbya), Oscillatoria, and Schizothrix.[1][3] These cyanobacteria can form extensive blooms in tropical and subtropical waters, and contact with these blooms has been associated with severe dermatitis in swimmers.[1][2]

Experimental Protocol: Extraction and Isolation of this compound from Lyngbya sp.

The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound derivatives.[1][4][5][6]

Objective: To extract and purify this compound from a freeze-dried biomass of a producing cyanobacterium, such as Lyngbya sp.

Materials:

-

Freeze-dried Lyngbya sp. biomass

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

The freeze-dried cyanobacterial biomass is exhaustively extracted with a 2:1 mixture of CH₂Cl₂:MeOH at room temperature.

-

The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in 90% aqueous MeOH and partitioned against hexane to remove nonpolar lipids.

-

The aqueous MeOH fraction is then diluted with water to 50% MeOH and partitioned against EtOAc.

-

The EtOAc layer, containing this compound and its analogs, is collected and dried under reduced pressure.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: The dried EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of EtOAc. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are pooled and further purified using a Sephadex LH-20 column with MeOH as the mobile phase to separate compounds based on size.

-

Reverse-Phase HPLC: Final purification is achieved by reverse-phase HPLC on a C18 column. A gradient of ACN in H₂O is commonly used as the mobile phase. The elution is monitored by UV detection, and pure compounds are collected.

-

-

Compound Verification:

Biological Activity and Mechanism of Action

This compound is renowned for its potent biological activities, which primarily stem from its ability to activate protein kinase C (PKC), a critical enzyme family in intracellular signal transduction.[8][9]

Protein Kinase C (PKC) Activation

The PKC family of serine/threonine kinases plays a crucial role in a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[10][11] These enzymes are typically activated by second messengers like diacylglycerol (DAG) and calcium ions (Ca²⁺).[11] this compound and other tumor promoters, such as phorbol (B1677699) esters, mimic the action of DAG, binding to the C1 domain of conventional and novel PKC isozymes.[10][12] This binding locks PKC in an open, active conformation, leading to its persistent activation and subsequent downstream signaling events.[13] This prolonged activation often results in the downregulation of PKC isozymes, which can have profound effects on cellular function.[13]

Diverse Biological Effects

The potent activation of PKC by this compound leads to a spectrum of biological effects:

-

Tumor Promotion: this compound is a well-documented tumor promoter. Its persistent activation of PKC can disrupt normal cellular growth control, leading to the proliferation of initiated cells.[2][9]

-

Inflammatory and Irritant Properties: As a dermatotoxin, this compound causes significant skin irritation and inflammation, which is the basis for "swimmer's itch" associated with cyanobacterial blooms.[2][3]

-

Antiproliferative and Cytotoxic Activity: Paradoxically, despite being a tumor promoter, this compound also exhibits potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][10] This dual activity has made it a fascinating subject for cancer research.

-

Ion Channel Modulation: Recent studies have shown that this compound derivatives can act as potent blockers of potassium channels, such as Kv1.5, suggesting potential applications in treating conditions like atrial tachyarrhythmias.[1][14][15]

Quantitative Data on this compound and Derivatives

The biological activity of this compound and its naturally occurring and synthetic analogs has been quantified in various assays. The following table summarizes key findings from the literature.

| Compound | Assay Type | Cell Line / Target | Activity (IC₅₀ / Kᵢ) | Reference |

| Debromothis compound | Brine Shrimp Toxicity | Artemia salina | 0.34 ± 0.036 µM | [1][4] |

| Neo-debromothis compound G | Kv1.5 Channel Block | - | 1.79 ± 0.22 µM | [1][16] |

| Neo-debromothis compound H | Kv1.5 Channel Block | - | 1.46 ± 0.14 µM | [1][16] |

| Oscillatoxin E | Kv1.5 Channel Block | - | 0.79 ± 0.032 µM | [14][15] |

| Debromothis compound | Kv1.5 Channel Block | - | 1.28 ± 0.080 µM | [14] |

| Oscillatoxin D | Kv1.5 Channel Block | - | 1.47 ± 0.138 µM | [14] |

| Debromothis compound (DAT) | PKCδ-C1B Binding Affinity | - | Kᵢ = 16 nM | [12] |

| Neo-debromothis compound I | Kv1.5 Channel Block | - | 2.59 ± 0.37 µM | [7] |

| Neo-debromothis compound J | Kv1.5 Channel Block | - | 1.64 ± 0.15 µM | [7] |

Key Experimental Protocols

Protocol: Cell Viability (Cytotoxicity) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., HepG2, L1210).

Principle: Colorimetric assays like the MTT or CCK-8 assay are commonly used. Viable cells with active metabolism convert a substrate (e.g., a tetrazolium salt) into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CCK-8 (Cell Counting Kit-8) or similar viability reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

Viability Assessment:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-4 hours until a visible color change occurs.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[17]

-

Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To measure the ability of this compound to activate PKC by quantifying the phosphorylation of a specific substrate.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP) to a specific PKC peptide substrate. The amount of incorporated radioactivity is proportional to PKC activity.

Materials:

-

Purified PKC isozyme

-

PKC substrate peptide (e.g., a peptide containing the R-X-X-S/T motif)

-

This compound

-

Lipid activator (e.g., phosphatidylserine/diacylglycerol vesicles)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1-2 mM DTT)

-

Calcium chloride (CaCl₂) or EGTA (for cPKCs or nPKCs, respectively)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid wash solution

-

Scintillation counter and cocktail

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Assay buffer

-

Lipid activator (sonicate immediately before use)

-

PKC substrate peptide

-

This compound (or vehicle control)

-

Purified PKC enzyme

-

-

Initiate Reaction: Start the phosphorylation reaction by adding the [γ-³²P]ATP mixture. The final ATP concentration should be around 100 µM.

-

Incubation: Incubate the reaction mixture at 30°C for 5-10 minutes, ensuring the measurement is within the linear range of the reaction.

-

Stop Reaction and Spotting: Terminate the reaction by spotting a 25 µL aliquot onto the center of a numbered P81 phosphocellulose paper square. The paper binds the phosphorylated peptide.

-

Washing:

-

Wash the P81 paper squares multiple times (e.g., 3-4 times for 5 minutes each) in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) to dry the paper.

-

-

Quantification:

-

Place the dried paper square into a scintillation vial, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis: Compare the CPM of samples containing this compound to control samples (without activator) to determine the fold-activation of PKC.[18][19]

Conclusion and Future Directions

The discovery of this compound from marine cyanobacteria has been a landmark in natural products research. It not only unveiled a potent toxin responsible for ecological and human health concerns but also provided a powerful chemical tool for dissecting the complex roles of the protein kinase C signaling pathway. While the inherent toxicity and tumor-promoting activity of this compound itself limit its therapeutic use, it remains a crucial lead compound.[10] Current research focuses on designing and synthesizing simplified, non-toxic analogs of this compound.[8][10][12] These efforts aim to separate the antiproliferative and pro-apoptotic activities from the undesirable tumor-promoting effects, potentially leading to new classes of therapeutics for cancer and other diseases where PKC modulation is beneficial.[13][20] The ongoing exploration of marine cyanobacteria promises the discovery of more novel this compound derivatives, further enriching our understanding of PKC pharmacology and offering new avenues for drug development.[1][21]

References

- 1. Chemical and Biological Study of Novel this compound Derivatives from the Marine Cyanobacterium Lyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C32H47BrO10 | CID 21672114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aplysiatoxins on Cyanosite [www-cyanosite.bio.purdue.edu]

- 4. mdpi.com [mdpi.com]

- 5. Oscillatoxin I: A New this compound Derivative, from a Marine Cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure Elucidation of Two Intriguing Neo-Debromothis compound Derivatives from Marine Cyanobacterium Lyngbya sp. Showing Strong Inhibition of Kv1.5 Potassium Channel and Differential Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. ag.kagawa-u.ac.jp [ag.kagawa-u.ac.jp]

- 11. Protein kinase C - Wikipedia [en.wikipedia.org]

- 12. d-nb.info [d-nb.info]

- 13. ag.kagawa-u.ac.jp [ag.kagawa-u.ac.jp]

- 14. Chemical and biological study of this compound derivatives showing inhibition of potassium channel Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical and biological study of this compound derivatives showing inhibition of potassium channel Kv1.5 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Proteomic Studies of the Mechanism of Cytotoxicity, Induced by Palytoxin on HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Protocols – Newton Lab [newtonlab.ucsd.edu]

- 20. academic.oup.com [academic.oup.com]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Isolation of Aplysiatoxin from the Sea Hare Stylocheilus longicauda

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysiatoxin is a potent cyanotoxin known for its inflammatory and tumor-promoting activities.[1][2] First identified in the sea hare Stylocheilus longicauda, it was later discovered that the toxin is not produced by the mollusk itself but is sequestered from its diet of marine cyanobacteria, such as species of Lyngbya (now often classified as Moorea)[3][4][5][6]. This compound and its derivatives are powerful activators of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways.[1][2] This potent biological activity makes this compound a valuable molecular probe for studying PKC-mediated pathways and a lead compound for potential therapeutic development, despite its inherent toxicity.

This guide provides a comprehensive overview of the methodologies for the isolation and characterization of this compound from its primary biological source, the sea hare Stylocheilus longicauda. It details the collection of the organism, experimental protocols for extraction and purification, and the analytical techniques used for structural elucidation.

Biological Source: Stylocheilus longicauda

Stylocheilus longicauda, commonly known as the blue-ring or lemon sea hare, is a marine opisthobranch gastropod mollusk.[7] It has a circumtropical distribution and is often found on drifting seaweed or other floating debris in the open ocean.[8][9] The animal's coloration can range from bright yellow to green, typically adorned with pale blue and bright orange ocelli, which may serve as a warning signal to predators.[10] For the purpose of natural product isolation, specimens are collected from their marine habitats, often found attached to floating algae.[8]

Experimental Protocols

The isolation of this compound from Stylocheilus longicauda is a multi-step process involving solvent extraction followed by sequential chromatographic purification. The protocols described below are synthesized from methodologies reported in the literature.[4][11]

Extraction

-

Sample Preparation : Approximately 50 kg of collected Stylocheilus longicauda specimens are freeze-dried to remove water content. The dried biomass is then ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction : The powdered biomass is exhaustively extracted with an organic solvent. Dichloromethane (B109758) (CH₂Cl₂) is commonly used for this purpose. The extraction is typically performed at room temperature with continuous stirring for 24-48 hours. This process is repeated multiple times (e.g., 3-4 times) to ensure complete extraction of the lipophilic compounds, including this compound.

-

Concentration : The resulting dichloromethane extracts are combined and concentrated under reduced pressure using a rotary evaporator. This yields a viscous, oily crude extract, which contains a complex mixture of lipids, pigments, and secondary metabolites.[6]

Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound and its derivatives from other components.

-

Vacuum Liquid Chromatography (VLC) : The crude extract is first fractionated using VLC on a silica (B1680970) gel column. The column is eluted with a stepwise gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing polarity with ethyl acetate (B1210297) and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

-

Octadecyl Silica Gel (ODS) Chromatography : Fractions from VLC that show activity or contain compounds with the expected TLC profile are pooled, concentrated, and further purified on an ODS column. This reversed-phase chromatography step separates compounds based on their hydrophobicity, using a gradient of decreasingly polar solvents (e.g., methanol/water mixtures).

-

High-Performance Liquid Chromatography (HPLC) : The final purification step is typically performed using reversed-phase HPLC (RP-HPLC) on a C18 column.[11] This provides high-resolution separation, allowing for the isolation of pure this compound and its various analogues, such as debromothis compound.[3][11] An isocratic or gradient elution system with solvents like acetonitrile/water or methanol/water is employed, and the effluent is monitored with a UV detector.

Below is a workflow diagram illustrating the isolation and purification process.

Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[4][11]

Data Presentation

The purification process yields several this compound derivatives. The quantities obtained depend on the initial biomass and the specific population of Stylocheilus longicauda, which reflects their diet.

Table 1: Example Yields of this compound Derivatives from Lyngbya sp. (Note: Data is from the cyanobacterial source, reflecting the ultimate origin of the compounds found in the sea hare)

| Compound Name | Yield (mg) | Reference |

| neo-debromothis compound G | 3.6 | [4][5] |

| neo-debromothis compound H | 4.3 | [4][5] |

Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data for an this compound Derivative (neo-debromothis compound D in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) | Reference |

| 1 | - | - | [11] |

| 2 | - | - | [11] |

| 3 | 211.6 | - | [11] |

| 4 | 40.4 | 3.29 | [11] |

| 5 | - | - | [11] |

| 10 | - | - | [11] |

| 11 | - | - | [11] |

| 21 | - | - | [11] |

| 22 | - | - | [11] |

| 24 | - | 1.25 (d) | [11] |

| Me-21 | - | 0.89 (d) | [11] |

| Me-22 | - | 0.75 (d) | [11] |

| OMe | - | 3.27 (s) | [11] |

Mechanism of Action: Protein Kinase C Activation

This compound is a potent tumor promoter primarily because it mimics diacylglycerol (DAG), the endogenous activator of most protein kinase C (PKC) isozymes.[1] By binding to the C1 domain of PKC, this compound induces a conformational change that activates the kinase, leading to the phosphorylation of downstream substrate proteins. This activation can trigger a wide array of cellular responses, including cell proliferation, inflammation, and apoptosis, depending on the specific PKC isozyme and cell type.[1][13]

The diagram below illustrates the activation of Protein Kinase C by this compound.

Conclusion

The isolation of this compound from Stylocheilus longicauda provides a fascinating example of chemical ecology, where a marine mollusk sequesters potent toxins from its diet for defense. The process, while challenging, utilizes standard natural product chemistry techniques, including large-scale extraction and multi-step chromatographic purification. The resulting pure compounds are invaluable tools for biomedical research, particularly for investigating the complex roles of PKC signaling in health and disease. The methodologies outlined in this guide provide a framework for researchers aiming to isolate and study this and other biologically active marine natural products.

References

- 1. This compound | C32H47BrO10 | CID 21672114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound and debromothis compound, constituents of the marine mollusk Stylocheilus longicauda (Quoy and Gaimard, 1824) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and Biological Study of Novel this compound Derivatives from the Marine Cyanobacterium Lyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. publications.iupac.org [publications.iupac.org]

- 7. Stylocheilus - Wikipedia [en.wikipedia.org]

- 8. seaslugforum.net [seaslugforum.net]

- 9. Stylocheilus longicauda - Wikipedia [en.wikipedia.org]

- 10. seaslugsofhawaii.com [seaslugsofhawaii.com]

- 11. Chemical and biological study of this compound derivatives showing inhibition of potassium channel Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Long-term changes in excitability induced by protein kinase C activation in Aplysia sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Aplysiatoxin and Debromoaplysiatoxin: A Technical Guide to Potent Marine-Derived Modulators of Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplysiatoxin (ATX) and its derivative, debromothis compound (B1238331) (DAT), are potent toxins originally isolated from the sea hare Stylocheilus longicauda and subsequently identified as secondary metabolites of marine cyanobacteria, such as Lyngbya majuscula. These phenolic bislactones are powerful scientific tools and complex drug discovery leads due to their profound biological activities.[1] They are potent tumor promoters but also exhibit anti-proliferative and cytotoxic effects against various cancer cell lines.[2][3] The primary mechanism of action for both compounds is the high-affinity binding to and activation of protein kinase C (PKC), a critical family of enzymes in cellular signal transduction pathways.[4][5] This technical guide provides an in-depth overview of the chemical properties, biological activities, and mechanism of action of this compound and debromothis compound, supplemented with detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

This compound and debromothis compound are structurally complex polyketides. The key structural difference between the two is the presence of a bromine atom on the phenolic ring of this compound, which is absent in debromothis compound.[1] This seemingly minor structural change has significant implications for some of their biological activities.

| Property | This compound | Debromothis compound |

| Molecular Formula | C₃₂H₄₇BrO₁₀ | C₃₂H₄₈O₁₀ |

| Molar Mass | 671.61 g/mol | 592.72 g/mol |

| Core Structure | Phenolic Bislactone | Phenolic Bislactone |

| Natural Source | Cyanobacteria (Lyngbya, Moorea, Schizothrix spp.) | Cyanobacteria (Lyngbya, Moorea, Schizothrix spp.) |

Biological Activities and Mechanism of Action

The biological effects of ATX and DAT are pleiotropic, stemming from their ability to act as potent agonists of protein kinase C (PKC) isozymes.

Protein Kinase C (PKC) Activation

PKC is a family of serine/threonine kinases that play a crucial role in regulating cell growth, differentiation, apoptosis, and inflammation. These enzymes are physiologically activated by the second messenger diacylglycerol (DAG). Aplysiatoxins mimic DAG, binding with high affinity to the C1 domain of conventional and novel PKC isozymes, causing their potent activation.[2] This activation is central to their tumor-promoting capabilities.[5] Molecular modeling and structure-activity studies suggest that the binding is stabilized by a network of hydrogen bonds between the toxin and the PKCδ C1B domain.[4] Specifically, the carbonyl group at position 27, the hydroxyl group at position 30, and the phenolic hydroxyl group are predicted to be key interaction points.[4]

Figure 1: this compound/Debromothis compound Signaling Pathway via PKC Activation.

Tumor Promotion and Anti-Proliferative Duality

While renowned as potent tumor promoters, ATX and DAT also exhibit anti-proliferative and cytotoxic activity against various cancer cell lines.[2] This dual nature is context-dependent, relying on the specific PKC isozymes expressed in a given cell type, the concentration of the toxin, and the duration of exposure. For instance, while promoting growth in some contexts, sustained PKC activation by these compounds can also trigger apoptosis or cell cycle arrest in others, making their simplified, non-tumor-promoting analogs attractive candidates for anti-cancer drug development.[6]

Other Biological Activities

-

Dermatotoxicity: Aplysiatoxins are the causative agents of "seaweed dermatitis" or "swimmer's itch," characterized by painful skin irritation, erythema, and blisters upon contact.[2]

-

Ion Channel Modulation: Certain this compound derivatives have been shown to be potent inhibitors of the voltage-gated potassium channel Kv1.5, suggesting a potential therapeutic application in atrial fibrillation.[2][3]

Quantitative Biological Data

The biological activities of aplysiatoxins have been quantified in various assays. The tables below summarize key findings.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cell Lines

| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Debromothis compound | HeLa (Cervical Cancer) | Cytotoxicity | 3.03 µM | [2] |

| Neo-debromothis compound J | SW480 (Colon Cancer) | Cell Viability | < 20 µM (cell viability <20%) | [2] |

| Neo-debromothis compound J | SGC7901 (Gastric Cancer) | Cell Viability | < 20 µM (cell viability <20%) | [2] |

| Neo-debromothis compound J | LoVo (Colorectal Cancer) | Cell Viability | < 20 µM (cell viability <20%) | [2] |

| Neo-debromothis compound J | PC-9 (Lung Cancer) | Cell Viability | < 20 µM (cell viability <20%) | [2] |

| Neo-debromothis compound I | SW480 (Colon Cancer) | Cell Viability | 21.14 ± 2.20 µM | [2] |

| Debromothis compound | Brine Shrimp (A. salina) | Lethality | 0.34 ± 0.036 µM |[7] |

Table 2: Kv1.5 Potassium Channel Inhibition by this compound Derivatives

| Compound | IC₅₀ Value | Reference |

|---|---|---|

| Debromothis compound | 1.28 ± 0.08 µM | [3] |

| Oscillatoxin E | 0.79 ± 0.032 µM | [3] |

| Oscillatoxin F | 1.47 ± 0.138 µM | [3] |

| Neo-debromothis compound I | 2.59 ± 0.37 µM | [2] |

| Neo-debromothis compound J | 1.64 ± 0.15 µM |[2] |

Experimental Protocols

Isolation and Purification from Cyanobacteria

This protocol is adapted from methodologies for isolating this compound derivatives from Lyngbya sp..

Figure 2: General Workflow for Isolation and Purification of Aplysiatoxins.

Methodology:

-

Extraction: The freeze-dried and powdered cyanobacterial biomass (e.g., 150 g) is extracted with a 1:1 (v/v) mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).

-

Partitioning: The resulting extract is suspended in a 9:1 (v/v) mixture of MeOH/H₂O and partitioned against CH₂Cl₂ (3x). The CH₂Cl₂ layers are combined to yield the crude extract.

-

Initial Fractionation (VLC): The crude extract is subjected to vacuum liquid chromatography (VLC) over a silica (B1680970) gel stationary phase, using a solvent gradient of petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc) to yield several subfractions.

-

Secondary Fractionation (ODS): Promising subfractions are further separated by reversed-phase chromatography on octadecylsilyl (ODS) silica, using a water/acetonitrile (MeCN) gradient.

-

Final Purification: Final purification of individual compounds is typically achieved using high-performance liquid chromatography (HPLC).

Cytotoxicity (MTT) Assay

This protocol provides a general method for assessing the cytotoxic effects of aplysiatoxins on adherent cancer cell lines.

Figure 3: Workflow for a standard MTT Cytotoxicity Assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.[8]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength appropriate for formazan (typically ~570 nm).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

In Vitro Protein Kinase C (PKC) Activation Assay

This protocol describes a general biochemical method to measure PKC activation by immunoprecipitation and in vitro kinase assay.[9]

Methodology:

-

Cell Treatment: Culture appropriate cells (e.g., COS-7, Jurkat) and treat with the test compound (this compound or debromothis compound) for a specified time.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to a PKC isozyme (e.g., PKCδ) and protein A/G-agarose beads to pull down the target kinase.

-

Kinase Reaction: Wash the immunoprecipitated beads to remove non-specific proteins. Resuspend the beads in a kinase assay buffer containing a PKC substrate (e.g., myelin basic protein or a specific peptide) and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes to allow for phosphorylation of the substrate.

-

Detection: Stop the reaction and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and detect the radiolabeled, phosphorylated substrate via autoradiography.

-

Analysis: Quantify the band intensity to determine the level of PKC activity relative to control samples.

Conclusion

This compound and debromothis compound remain compounds of significant scientific interest. Their ability to potently activate PKC makes them invaluable tools for dissecting cellular signaling pathways. While their inherent tumor-promoting activity poses a challenge for direct therapeutic use, it also provides a critical pharmacophore model. The dual anti-proliferative activity highlights the complex, context-dependent outcomes of PKC activation. Future research, particularly in the development of simplified, synthetically accessible analogs that retain the anti-proliferative properties without the tumor-promoting effects, holds significant promise for the development of novel therapeutics for cancer and other diseases.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Structure Elucidation of Two Intriguing Neo-Debromothis compound Derivatives from Marine Cyanobacterium Lyngbya sp. Showing Strong Inhibition of Kv1.5 Potassium Channel and Differential Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and biological study of this compound derivatives showing inhibition of potassium channel Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding mode prediction of this compound, a potent agonist of protein kinase C, through molecular simulation and structure-activity study on simplified analogs of the receptor-recognition domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Invivo anti-cancer activity of 10-methyl-aplog-1, a simplified analog of this compound, and its possible signaling pathway associated with G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical and Biological Study of Novel this compound Derivatives from the Marine Cyanobacterium Lyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Architecture of Marine Toxins: A Technical Guide to the Structure Elucidation of Novel Aplysiatoxin Analogues

For Immediate Release

[City, State] – A comprehensive technical guide offering an in-depth exploration of the structure elucidation of novel aplysiatoxin analogues has been compiled for researchers, scientists, and drug development professionals. This whitepaper details the sophisticated methodologies employed to isolate, characterize, and understand the complex molecular structures of these potent marine-derived compounds. With a focus on data clarity and reproducibility, this guide serves as a critical resource for advancing the fields of natural product chemistry and pharmacology.

Aplysiatoxins, a class of potent cyanotoxins, and their analogues are of significant interest to the scientific community due to their diverse biological activities, which range from tumor promotion to potential therapeutic applications, including anti-cancer properties and ion channel inhibition.[1][2][3] The structural diversity of these compounds, often originating from marine cyanobacteria such as Lyngbya sp., presents a formidable challenge in their isolation and characterization.[4][5][6][7]

This guide provides a meticulous overview of the experimental protocols essential for the structure elucidation of these novel analogues. It emphasizes a multi-faceted approach that combines modern chromatographic techniques for isolation with advanced spectroscopic methods for structural determination.

Experimental Protocols

Isolation and Purification of this compound Analogues

The initial step in the study of novel this compound analogues is their isolation from the source organism, typically marine cyanobacteria. The following is a generalized protocol based on successful reported methods.[5][8]

-

Extraction: Freeze-dried cyanobacterial biomass is subjected to liquid-liquid extraction with organic solvents of increasing polarity. A common sequence involves an initial extraction with a mixture of dichloromethane (B109758) and methanol (B129727), followed by partitioning between n-hexane and aqueous methanol to separate lipids and other nonpolar components.

-

Preliminary Fractionation: The resulting crude extract is fractionated using techniques such as Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel or octadecyl silica gel (ODS).[6] This step separates the complex mixture into several less complex fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing promising biological activity or unique chemical profiles are further purified by reversed-phase HPLC (RP-HPLC).[6] A C18 column is commonly employed with a gradient elution system, typically involving water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Multiple rounds of HPLC purification may be necessary to obtain pure compounds.

Structure Elucidation

Once a novel analogue is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of the compound by providing a highly accurate mass measurement.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is the cornerstone of structure elucidation.

-

1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.[4][6]

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of adjacent protons within a spin system.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for assembling the carbon skeleton.[4]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[4]

-

-

-

Advanced Computational Methods: For determining the absolute configuration of stereocenters, experimental NMR data is often compared with data calculated for possible stereoisomers using methods like Gauge-Independent Atomic Orbital (GIAO) NMR shift calculations and DP4+ analysis.[4][9]

Quantitative Data Summary

The following tables summarize key quantitative data for several recently discovered novel this compound analogues.

| Compound | Molecular Formula | HRESIMS [M+Na]⁺ (Observed/Calculated) | Source Organism | Reference |

| Neo-debromothis compound G | C₃₂H₄₆O₁₀ | 613.2984 / 613.2989 | Lyngbya sp. | [5] |

| Neo-debromothis compound H | C₃₂H₄₄O₁₀ | - | Lyngbya sp. | [5] |

| Neo-debromothis compound I | C₂₇H₄₀O₇ | 499.2668 / 499.2672 | Lyngbya sp. | [4] |

| Neo-debromothis compound J | C₃₂H₄₆O₁₁ | 629.2938 / 629.2938 | Lyngbya sp. | [4] |

| Oscillatoxin I | C₃₂H₄₃BrO₈ | - | Moorea producens | [2] |

Table 1: Molecular Formula and Mass Spectrometry Data of Novel this compound Analogues.

| Compound | Kv1.5 K⁺ Channel Inhibition IC₅₀ (µM) | Cytotoxicity (Cell Line) IC₅₀ (µM) | Reference |

| Neo-debromothis compound G | 1.79 ± 0.22 | Not reported | [5] |

| Neo-debromothis compound H | 1.46 ± 0.14 | Not reported | [5] |

| Neo-debromothis compound I | 2.59 ± 0.37 | 21.14 ± 2.20 (SW480) | [4] |

| Neo-debromothis compound J | 1.64 ± 0.15 | Stronger than Neo-I (various) | [4] |

| Oscillatoxin E | 0.79 ± 0.032 | Not reported | [6] |

| Debromothis compound | 1.28 ± 0.080 | 0.34 ± 0.036 (Brine Shrimp) | [6][7] |

Table 2: Biological Activity of Novel and Known this compound Analogues.

Visualizing the Workflow and Biological Pathways

To further clarify the intricate processes involved in the research of this compound analogues, the following diagrams illustrate the general experimental workflow and a key signaling pathway affected by these compounds.

Aplysiatoxins are well-known activators of Protein Kinase C (PKC), a key enzyme in cellular signaling.[1] The activation of PKC can trigger a cascade of downstream events, influencing cell growth, differentiation, and apoptosis.

This technical guide consolidates current knowledge and methodologies, providing a foundational resource for the ongoing discovery and development of novel marine-derived compounds. The detailed protocols and data summaries are intended to facilitate further research into the therapeutic potential of this compound analogues.

References

- 1. This compound | C32H47BrO10 | CID 21672114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oscillatoxin I: A New this compound Derivative, from a Marine Cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Structure Elucidation of Two Intriguing Neo-Debromothis compound Derivatives from Marine Cyanobacterium Lyngbya sp. Showing Strong Inhibition of Kv1.5 Potassium Channel and Differential Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical and Biological Study of Novel this compound Derivatives from the Marine Cyanobacterium Lyngbya sp. | MDPI [mdpi.com]

- 6. Chemical and biological study of this compound derivatives showing inhibition of potassium channel Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical and Biological Study of Novel this compound Derivatives from the Marine Cyanobacterium Lyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure Elucidation of Two Intriguing Neo-Debromothis compound Derivatives from Marine Cyanobacterium Lyngbya sp. Showing Strong Inhibition of Kv1.5 Potassium Channel and Differential Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Aplysiatoxin's Mechanism of Action on Protein Kinase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplysiatoxin is a potent cyanotoxin produced by several species of cyanobacteria.[1][2] It is a well-established tumor promoter and a powerful activator of the protein kinase C (PKC) family of serine/threonine kinases.[1][2] The profound biological effects of this compound are primarily mediated through its interaction with and subsequent activation of PKC isozymes, making the elucidation of this mechanism critical for understanding its toxicological profile and for its potential application in the development of novel therapeutics.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound on protein kinase C, focusing on the molecular interactions, downstream signaling consequences, and the experimental methodologies used to study these processes.

Protein kinase C is a family of enzymes that play a crucial role in a variety of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and inflammation.[4][5] The PKC family is divided into three main subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isozymes.[6] this compound, like the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters, primarily targets the conventional and novel PKC isozymes.[3]

Molecular Mechanism of this compound Action on PKC

The activation of conventional and novel PKC isozymes by this compound involves a direct binding event to a specific regulatory domain, leading to a conformational change that relieves autoinhibition and initiates the kinase activity.

Binding to the C1 Domain

The regulatory region of conventional and novel PKC isozymes contains two tandem cysteine-rich domains, C1a and C1b, which serve as the binding sites for DAG and phorbol esters.[4] this compound mimics the function of DAG and binds to these C1 domains.[3][7] Molecular modeling and structure-activity relationship studies of this compound and its analogs have indicated that the dihydroxyvaleryl moiety of these molecules is a key recognition domain, forming hydrogen bonds with the PKCδ C1B domain.[8] The interaction is further stabilized by hydrophobic and van der Waals forces.

Conformational Changes and PKC Activation

In its inactive state, the pseudosubstrate region of PKC binds to the active site of the kinase domain, preventing substrate phosphorylation.[4] The binding of this compound to the C1 domain, in conjunction with membrane phospholipids, induces a significant conformational change in the PKC molecule. This change causes the pseudosubstrate to be released from the active site, thereby activating the kinase and allowing it to phosphorylate its downstream targets.[3] Notably, this compound can activate PKC at nanomolar concentrations, and this activation can occur in the absence of added calcium, which is typically required for the activation of conventional PKC isozymes.

Quantitative Data

While specific binding affinity (Kd) and activation constant (AC50) values for this compound across a range of PKC isozymes are not extensively documented in recent literature, studies on its close analog, debromothis compound (B1238331), and other synthetic analogs provide insight into its high affinity. The available quantitative data for this compound derivatives are summarized below. It is important to note that these values are for analogs and may not directly reflect the binding and activation parameters of this compound itself.

| Compound | Target | Parameter | Value | Reference |

| 10-Methyl-aplog-1 (Debromothis compound analog) | PKCδ-C1B | Kd | High Affinity (Specific value not provided) | [9] |

| Neo-debromothis compound I | Kv1.5 Channel | IC50 | 2.59 ± 0.37 μM | [8] |

| Neo-debromothis compound J | Kv1.5 Channel | IC50 | 1.64 ± 0.15 μM | [8] |

| Debromothis compound | Brine Shrimp | IC50 | 0.34 ± 0.036 µM | [10] |

Downstream Signaling Pathways

Activation of PKC by this compound initiates a cascade of downstream signaling events that contribute to its diverse biological effects. These pathways are implicated in processes ranging from synaptic plasticity to tumorigenesis.

Key Signaling Cascades

Upon activation, PKC translocates to the plasma membrane and other cellular compartments where it phosphorylates a wide array of substrate proteins. In the context of the marine mollusk Aplysia, PKC activation is linked to synaptic plasticity and memory formation.[11][12] In mammalian cells, this compound-induced PKC activation is known to engage pathways such as the mitogen-activated protein kinase (MAPK) cascade, which plays a central role in cell proliferation and survival.[2]

The following diagram illustrates a generalized signaling pathway initiated by this compound-mediated PKC activation.

Caption: this compound-induced PKC signaling pathway.

Experimental Protocols

The study of this compound's interaction with PKC involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of this compound to activate PKC, which then phosphorylates a specific substrate.

Materials:

-

Purified recombinant PKC isozyme

-

This compound stock solution (in DMSO)

-

PKC substrate peptide (e.g., MARCKS protein-derived peptide)

-

Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, PKC substrate peptide, and phosphatidylserine/diacylglycerol vesicles (if required for the specific PKC isozyme and experimental design).

-

Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO).

-

Add the purified PKC isozyme to each tube and pre-incubate for 5-10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immediately immersing the paper in the stop solution.

-

Wash the phosphocellulose papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the specific activity of PKC at each this compound concentration.

The following diagram illustrates the workflow for this assay.

Caption: Workflow for an in vitro PKC kinase activity assay.

PKC Binding Assay

This assay quantifies the binding of this compound to the C1 domain of PKC, often using a competitive binding format with a radiolabeled phorbol ester.

Materials:

-

Purified recombinant PKC isozyme or isolated C1 domain

-

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

-

This compound stock solution (in DMSO)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing phospholipids)

-

Polyethylene glycol (PEG) solution

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a series of tubes, add the binding buffer, purified PKC, and [³H]PDBu at a fixed concentration (typically at or below its Kd).

-

Add increasing concentrations of unlabeled this compound to the tubes to compete for binding.

-

Incubate the mixture for a sufficient time to reach equilibrium at a controlled temperature (e.g., 4°C or room temperature).

-

Separate the bound from free [³H]PDBu by rapid filtration through glass fiber filters. The protein and bound ligand will be retained on the filter.

-

Wash the filters quickly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of [³H]PDBu binding against the concentration of this compound to determine the Ki or IC50 value.

Logical Relationships in PKC Activation

The activation of PKC by this compound is a multi-step process that is dependent on the presence of specific molecular components. The logical relationship between these components is depicted in the diagram below.

Caption: Logical flow of this compound-mediated PKC activation.

Conclusion

This compound is a powerful tool for studying PKC signaling due to its potent and direct activation of conventional and novel PKC isozymes. Its mechanism of action, centered on binding to the C1 domain and inducing a conformational change that relieves autoinhibition, is similar to that of endogenous activators and phorbol esters. While specific quantitative binding and activation data for this compound itself remain somewhat elusive in the literature, the methodologies to obtain such data are well-established. A thorough understanding of the interaction between this compound and PKC is essential for researchers in toxicology, pharmacology, and drug development, as it provides a basis for both understanding its pathological effects and exploring its potential as a scaffold for new therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C32H47BrO10 | CID 21672114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase C: perfectly balanced - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase C isoenzymes: a review of their structure, regulation and role in regulating airways smooth muscle tone and mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacophore of debromothis compound responsible for protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure Elucidation of Two Intriguing Neo-Debromothis compound Derivatives from Marine Cyanobacterium Lyngbya sp. Showing Strong Inhibition of Kv1.5 Potassium Channel and Differential Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of side chain length of 10-methyl-aplog-1, a simplified analog of debromothis compound, on PKC binding, anti-proliferative, and pro-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical and Biological Study of Novel this compound Derivatives from the Marine Cyanobacterium Lyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The atypical protein kinase C in Aplysia can form a protein kinase M by cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Aplysiatoxin: A Technical Guide to a Potent PKC Activator

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of aplysiatoxin (ATX), a potent activator of Protein Kinase C (PKC). It covers its mechanism of action, quantitative data on its activity, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction

This compound (ATX) is a powerful cyanotoxin naturally produced by certain species of cyanobacteria, such as Lyngbya majuscula.[1] Historically identified as the causative agent of "swimmers' itch," ATX is a potent irritant and carcinogen.[1] Its primary mechanism of action is the powerful activation of Protein Kinase C (PKC), a family of serine/threonine kinases crucial to cellular signal transduction.[2] This potent activity makes this compound a significant tumor promoter.[1][3] However, its ability to modulate PKC also positions it as a valuable research tool and a potential lead compound for the development of novel therapeutics, including anti-cancer agents.[2][4]

Mechanism of Action

This compound functions as a potent PKC activator by mimicking the action of the endogenous second messenger, diacylglycerol (DAG).[3] It binds with high affinity to the C1 domain, a cysteine-rich region found in conventional (cPKC) and novel (nPKC) PKC isozymes.[3][5]

Molecular interaction studies have revealed that the binding is specific and involves key structural features of the this compound molecule. The carbonyl group at position 27, the hydroxyl group at position 30, and the phenolic hydroxyl group at position 20 are crucial for forming intermolecular hydrogen bonds with the PKCδ C1B domain.[2] This interaction stabilizes an open, active conformation of the kinase. A remarkable feature of this compound and other activators like phorbol (B1677699) esters is their ability to activate PKC in the absence of elevated intracellular calcium, effectively substituting for the calcium requirement of conventional PKC isoforms.[6]

Quantitative Data on this compound Activity

While precise binding affinities (Kd) or activation constants (Kact) for this compound across all PKC isozymes are not comprehensively documented in a single source, its potency is well-established and often compared to the widely studied phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA). The following tables summarize available quantitative data regarding its biological and PKC-related activities.

Table 1: Biological Potency of this compound and Related Compounds

| Compound | Irritant Activity (ID50, nmol/ear) | Ornithine Decarboxylase Induction (ED50, nmol/mouse) | [3H]TPA Binding Inhibition (ID50, ng/assay) |

| This compound | 0.04 | 0.03 | 1.8 |

| Debromothis compound | 0.04 | 0.03 | 1.8 |

| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | 0.02 | 0.02 | 1.1 |

Data synthesized from studies on mouse skin. The potency of this compound is comparable to that of the potent tumor promoter TPA.

Table 2: PKC Binding Affinities of Standard Activators (for comparison)

| Compound | PKC Isozyme | Kd (nM) |

| [3H]Phorbol 12,13-dibutyrate (PDBu) | PKC-α | 1.6 - 2.9 |

| PKC-β1 | 1.6 - 3.4 | |

| PKC-β2 | 2.1 - 4.2 | |

| PKC-γ | 18 | |

| PKC-δ | 4.8 - 9.0 | |

| PKC-ε | 11 |

This table provides context for the high-affinity binding typical of phorbol esters to various PKC isozymes.[7] this compound is understood to bind with similarly high, nanomolar affinity.

Signaling Pathways Modulated by this compound

Activation of PKC by this compound initiates a cascade of downstream signaling events that regulate numerous cellular processes, including gene expression, proliferation, differentiation, apoptosis, and immune responses.[8][9][10] Upon binding, PKC translocates from the cytosol to cellular membranes (plasma membrane, nuclear membrane, etc.), where it phosphorylates a wide array of substrate proteins.

Experimental Protocols

This section details key methodologies for studying the interaction of this compound with PKC.

This assay quantifies the affinity of this compound for PKC by measuring its ability to compete with a radiolabeled ligand, typically [3H]phorbol 12,13-dibutyrate ([3H]PDBu).[11][12]

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), containing 1 mM CaCl2, 1 mM DTT, and 100 µg/mL phosphatidylserine (B164497) (PS).

-

Radioligand: [3H]PDBu at a final concentration of 5-20 nM.

-

Competitors: Unlabeled this compound (serial dilutions, e.g., 10-12 to 10-6 M) and unlabeled PDBu for non-specific binding (at 10-20 µM).

-

PKC Source: Purified recombinant PKC isozyme or a cell lysate known to express PKC.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the PKC source, assay buffer, and either this compound, unlabeled PDBu (for non-specific binding), or vehicle (for total binding).

-

Add [3H]PDBu to initiate the binding reaction.

-

Incubate for 30-60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the bound from the free radioligand.[11]

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]PDBu binding) using non-linear regression analysis.

-

This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radioactive phosphate (B84403) from [γ-32P]ATP to a specific substrate.[13][14][15]

Methodology:

-

Preparation of Reagents:

-

Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA.

-

Activators: this compound (at desired concentration), phosphatidylserine (200 µg/mL), and diacylglycerol (optional).

-

Substrate: A suitable PKC substrate, such as Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., 1 µg per reaction).

-

ATP Mix: A mix of cold ATP and [γ-32P]ATP (e.g., final concentration 20 µM ATP with 5 µCi [γ-32P]ATP).[13]

-

PKC Source: Purified active PKC enzyme.

-

-

Assay Procedure:

-

Prepare a reaction mix containing kinase buffer, activators, and substrate.

-

Add the PKC enzyme to the reaction mix.

-

Initiate the kinase reaction by adding the ATP mix.

-

Incubate at 30°C for 10-30 minutes with gentle shaking.

-

Stop the reaction by adding 5x SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.[13]

-

Separate the reaction products using SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Quantify the incorporation of 32P into the substrate band using a phosphorimager or densitometry.

-

This assay visualizes the activation of PKC in living or fixed cells by monitoring its movement from the cytosol to a membrane compartment upon stimulation with this compound.[16][17][18]

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., COS-7, HEK293) on glass coverslips or in glass-bottom dishes.

-

If necessary, transfect cells with a plasmid expressing a PKC isozyme fused to a fluorescent protein (e.g., PKCα-GFP).[16][18]

-

Treat the cells with this compound at an appropriate concentration (e.g., 1-100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Immunofluorescence (for endogenous PKC):

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody specific to the PKC isozyme of interest overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.[16]

-

-

Microscopy and Analysis:

-

Mount coverslips onto glass slides.

-

Image the cells using a fluorescence or confocal microscope.

-

Analyze the images to quantify the change in fluorescence intensity between the cytosol and the plasma membrane (or other target membranes like the nucleus) before and after treatment.

-

Conclusion

This compound is a highly potent and specific activator of conventional and novel Protein Kinase C isozymes. Its ability to potently mimic diacylglycerol and activate PKC independently of calcium signals makes it an invaluable tool for dissecting PKC-mediated signaling pathways. While its inherent tumor-promoting activity presents challenges, the study of this compound and its synthetic analogs continues to provide deep insights into PKC biology and offers pathways for the rational design of new therapeutic agents that can selectively modulate PKC activity for the treatment of diseases like cancer.[2][4] The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the multifaceted roles of this complex natural product.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Binding mode prediction of this compound, a potent agonist of protein kinase C, through molecular simulation and structure-activity study on simplified analogs of the receptor-recognition domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of protein kinase C isozymes involved in the anti-proliferative and pro-apoptotic activities of 10-Methyl-aplog-1, a simplified analog of debromothis compound, in several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective activation of Ca(2+)-activated PKCs in Aplysia neurons by 5- HT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PKC is an indispensable factor in promoting environmental toxin chromium-mediated transformation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid and serial determination of protein kinase C activity and of the associated [3H]PDBu binding using a 96-well microtiter plate and a cell harvester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. en.bio-protocol.org [en.bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence Imaging of Protein Kinase C Translocation in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Aplysiatoxins are a class of potent, polyketide-derived marine natural products originally isolated from cyanobacteria. Renowned for their powerful biological activities, they function primarily as activators of protein kinase C (PKC), a critical family of enzymes in cellular signal transduction. This action makes them valuable as molecular probes for studying cellular processes and as scaffolds for therapeutic drug design. While natural aplysiatoxins exhibit significant tumor-promoting and inflammatory properties, synthetic chemists have developed simplified, non-promoting analogs with promising antiproliferative and antiviral activities. This guide provides a comprehensive overview of the structure, mechanism of action, and structure-activity relationships of both natural and synthetic aplysiatoxin-related molecules. It includes a compilation of quantitative biological data, detailed experimental protocols for their evaluation, and diagrams illustrating key pathways and workflows to support ongoing research and development in this field.

Introduction: The this compound Family

This compound (ATX) and its related compounds are complex macrodiolides first identified in the 1970s.[1][2] These molecules are metabolites produced by various species of marine cyanobacteria, such as Lyngbya majuscula and Trichodesmium erythraeum.[3][4] Structurally, ATX is characterized by a unique 12-membered macrolide ring that includes a 6-6 spiroacetal.[1][2] The potent biological effects of these compounds, ranging from severe dermatitis ("swimmer's itch") to tumor promotion, are primarily mediated through their high-affinity binding to and activation of protein kinase C (PKC) isozymes.[3][5]

This potent and specific mechanism of action has driven extensive research, including total synthesis efforts and the development of numerous synthetic analogs.[1][6] The goal of these synthetic programs is often to decouple the undesirable tumor-promoting effects from therapeutically valuable activities, such as antiproliferative and antiviral effects.[3][7] Simplified analogs, such as the "aplog" series, have successfully achieved this, demonstrating potent anticancer activity without the associated toxicities of the natural products, making them promising leads for drug development.[7][8]

Mechanism of Action: Potent Activation of Protein Kinase C

The biological activities of aplysiatoxins are overwhelmingly attributed to their interaction with the protein kinase C (PKC) family of serine/threonine kinases. PKC enzymes are central regulators of cell proliferation, differentiation, apoptosis, and other critical cellular functions.[7][9]

Aplysiatoxins mimic the function of the endogenous second messenger diacylglycerol (DAG). They bind with high affinity to the tandem C1 domains (C1A and C1B) present in the regulatory region of conventional (cPKC: α, β, γ) and novel (nPKC: δ, ε, η, θ) PKC isozymes.[7][9] This binding event induces a conformational change that recruits the enzyme to the plasma membrane, relieving autoinhibition and activating its catalytic kinase function. The subsequent phosphorylation of downstream protein substrates triggers a cascade of cellular responses. While short-term PKC activation is a normal physiological process, the potent and sustained activation by aplysiatoxins can lead to pathological outcomes like tumor promotion.[5][7] Conversely, this same sustained activation can induce pro-apoptotic and antiproliferative effects in certain cancer cell lines, forming the basis for their therapeutic potential.[7]

Synthetic Analogs and Structure-Activity Relationships (SAR)

The complex structure and undesirable toxicity of natural aplysiatoxins have spurred the synthesis of simplified analogs. These efforts aim to create molecules that are more synthetically accessible and possess improved therapeutic indices. Key structural modifications have focused on the spiroketal moiety, the macrocyclic core, and the aromatic side chain.

-

Aplogs: A prominent class of simplified analogs, such as 10-Me-aplog-1, lacks the complete macrodiolide structure but retains the key pharmacophore elements required for PKC binding.[7] These compounds have demonstrated potent antiproliferative activity comparable to ATX but without significant tumor-promoting effects.[3][8]

-

Side-Chain Modifications: The aromatic side chain is crucial for activity. Studies have shown that modifying the substituents on the phenol (B47542) ring can modulate both binding affinity and antiproliferative potency. For instance, introducing hydrophobic groups like bromine or iodine can enhance biological activity, which correlates closely with the molecule's overall hydrophobicity (logP).[10]

-

Spiroketal Replacement: To improve synthetic accessibility, the complex spiroketal has been replaced with simpler cyclic ketal units, such as those derived from (R)-(−)-carvone.[7][11] These analogs have been shown to retain significant antiproliferative activity, demonstrating that the exact spiroketal structure is not essential.

Quantitative Biological Data

The biological evaluation of natural and synthetic aplysiatoxins has generated a wealth of quantitative data. These data are crucial for comparing the potency of different analogs and for understanding their structure-activity relationships.

Table 1: Protein Kinase C (PKC) Binding Affinity

This table summarizes the binding affinities of selected compounds for PKC, a key indicator of their primary mechanism of action.

| Compound | Target | Assay Method | Affinity (Ki) | Reference |

| Debromothis compound (DAT) | PKCδ-C1B Domain | Competitive Binding | 16 nM | [1] |

| 10-Me-aplog-1 | PKCδ | Competitive Binding | Data varies by study | [7][8] |

| Amide-aplog-1 | PKCδ-C1B Domain | Competitive Binding | ~70-fold weaker than aplog-1 | [12] |

Table 2: Antiproliferative and Cytotoxic Activity

This table presents the in vitro activity of various compounds against human cancer cell lines and in general toxicity assays.

| Compound | Cell Line / Organism | Activity Metric | Value | Reference |

| 10-Me-aplog-1 | Various Cancer Lines | GI50 | Potent (nM range) | [7][9] |

| Carvone-based Analog 4 | Various Cancer Lines | GI50 | Comparable to 18-deoxy-aplog-1 | [7] |

| Debromothis compound (DAT) | Brine Shrimp (Artemia salina) | IC50 | 0.34 ± 0.036 µM | [13] |

Table 3: Antiviral Activity

Several this compound-related molecules have demonstrated promising activity against pathogenic viruses.

| Compound | Virus | Activity Metric | Value | Selectivity Index (SI) | Reference |

| Debromothis compound (2) | Chikungunya (CHIKV) | EC50 | 1.3 µM | 10.9 | [3][14] |

| 3-methoxydebromothis compound (5) | Chikungunya (CHIKV) | EC50 | 2.7 µM | 9.2 | [3][14] |

Table 4: Other Biological Activities (Kv1.5 Channel Inhibition)

This compound derivatives have also been found to interact with other important biological targets, such as ion channels.

| Compound | Target | Activity Metric | Value | Reference |

| Neo-debromothis compound G | Kv1.5 K+ Channel | IC50 | 1.79 ± 0.22 µM | [13][15] |

| Neo-debromothis compound H | Kv1.5 K+ Channel | IC50 | 1.46 ± 0.14 µM | [13][15] |

| Oscillatoxin E | Kv1.5 K+ Channel | IC50 | 0.79 ± 0.032 µM | [16] |

| Debromothis compound (DAT) | Kv1.5 K+ Channel | IC50 | 1.28 ± 0.080 µM | [16] |

Key Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the biological activity of this compound-related molecules.

Protocol 1: In Vitro PKC Kinase Activity Assay

This protocol measures the ability of a compound to activate a specific PKC isoform, which then phosphorylates a known substrate. The protocol combines immunoprecipitation to isolate the target isoform with a radioactive kinase assay for detection.[17][18]

A. Principle: A specific PKC isoform is immunoprecipitated from cell lysates. The captured enzyme is then incubated with a test compound, a known PKC substrate (e.g., myelin basic protein, MBP), and radiolabeled ATP ([γ-³²P]ATP). The transfer of ³²P from ATP to the substrate is proportional to kinase activity and is quantified via SDS-PAGE and autoradiography.

B. Materials:

-

Cell culture expressing the PKC isoform of interest.

-

Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors).

-

Antibody specific to the PKC isoform.

-

Protein A/G agarose (B213101) beads.

-

Kinase Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA).

-

Reaction Buffer: Kinase Buffer containing test compound, 1 µg MBP, 20 µM ATP, and 5 µCi [γ-³²P]ATP.

-

5x SDS-PAGE Loading Buffer.

C. Methodology:

-

Cell Lysis: Harvest and lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.

-

Immunoprecipitation (IP): Incubate the cell lysate with the primary antibody for 4 hours to overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours.

-

Washing: Pellet the beads by centrifugation. Wash the IP pellets extensively, first with Lysis Buffer and then with Kinase Buffer, to remove non-specific proteins and detergents.

-

Kinase Reaction: Resuspend the washed pellet in 25 µL of Reaction Buffer. Incubate at 30°C for 30 minutes with gentle shaking.

-

Termination: Stop the reaction by adding 6.25 µL of 5x SDS-PAGE Loading Buffer and boiling for 5 minutes.

-

Detection: Separate the proteins via SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the phosphorylated substrate.

-

Analysis: Quantify the band intensity corresponding to the phosphorylated substrate to determine relative PKC activity.

Protocol 2: Cell Proliferation Assay (SRB Assay)

This protocol measures the antiproliferative or cytotoxic effects of a compound on cancer cell lines. The Sulforhodamine B (SRB) assay is a common method based on the measurement of cellular protein content.

A. Principle: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound. After an incubation period (e.g., 48-72 hours), cells are fixed, and the total cellular protein is stained with SRB dye. The amount of bound dye is directly proportional to the number of cells, allowing for the determination of cell growth inhibition.

B. Materials:

-

Human cancer cell line(s) of interest.

-

Complete cell culture medium.

-

96-well microtiter plates.

-